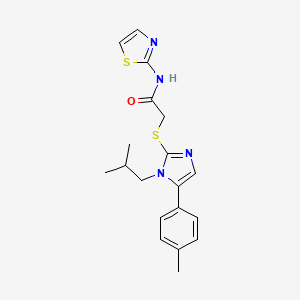
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4OS2 and its molecular weight is 386.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound integrates an imidazole ring, a thioether linkage, and a thiazole moiety, suggesting diverse biological activities. The exploration of its biological activity is crucial for understanding its therapeutic applications.
Chemical Structure
The chemical formula of the compound is C19H24N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structural features include:
- Imidazole Ring : Known for its role in various biological systems.
- Thioether Linkage : Enhances lipophilicity and potential interactions with biological targets.
- Thiazole Moiety : Associated with a range of pharmacological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that imidazole derivatives often possess antimicrobial properties. Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is limited and requires further investigation.
Anti-inflammatory Properties
Compounds containing thiazole rings have shown anti-inflammatory effects in various studies. The potential mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX and LOX.
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties. Initial investigations into similar compounds indicate that they may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
The proposed mechanism of action for this compound likely involves:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, while the thioether may interact with hydrophobic pockets in proteins.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammatory and cancerous processes.
Case Studies and Research Findings
Recent studies have highlighted the significance of thiazole derivatives in drug development. For instance:
- Thiazole Derivatives Against Pin1 : A series of thiazole derivatives were evaluated for their inhibitory activity against Pin1, revealing promising results with IC50 values in the low micromolar range .
- Leishmanicidal Activity : Compounds derived from hybrid thiazoles exhibited significant leishmanicidal activity against Leishmania infantum, demonstrating their potential as antileishmaniasis agents .
- Structure-Activity Relationships (SAR) : Investigations into the SAR of thiazole compounds suggest that modifications to the thiazole ring can enhance biological activity, guiding future synthesis efforts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Imidazole Derivative A | Structure A | Antimicrobial |
| Thiazole Analog B | Structure B | Anti-inflammatory |
| Phenylthioacetamide C | Structure C | Anticancer |
This table illustrates that while many compounds share similar core structures, the specific functionalities present in this compound may provide distinct pharmacological profiles.
Propriétés
IUPAC Name |
2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS2/c1-13(2)11-23-16(15-6-4-14(3)5-7-15)10-21-19(23)26-12-17(24)22-18-20-8-9-25-18/h4-10,13H,11-12H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORALJFJXMNWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













